Thiazole, 4,5-dihydro-2,4,4-trimethyl-
Overview
Description
Thiazole, 4,5-dihydro-2,4,4-trimethyl- is a sulfur-containing heterocyclic compound. It is a derivative of thiazole, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its presence in various natural and synthetic products, including flavors and fragrances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazole derivatives typically involves cyclization reactions. One common method is the cyclization of tosylmethyl isocyanide with α-oxodithioesters in the presence of potassium hydroxide (KOH), which provides 4-methylthio-5-acylthiazoles . Another method involves the use of ethyl isocyanoacetate with α-oxodithioesters to form 4-ethoxycarbonyl-5-acylthiazoles in the presence of DBU/ethanol .
Industrial Production Methods
Industrial production of thiazole derivatives often involves large-scale cyclization reactions under controlled conditions. The use of microwave-induced reactions has also been explored for the efficient synthesis of these compounds .
Chemical Reactions Analysis
Types of Reactions
Thiazole, 4,5-dihydro-2,4,4-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the C-2 and C-5 positions of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and substituted thiazoles .
Scientific Research Applications
Thiazole, 4,5-dihydro-2,4,4-trimethyl- has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of flavors, fragrances, and dyes.
Mechanism of Action
The mechanism of action of thiazole, 4,5-dihydro-2,4,4-trimethyl- involves its interaction with various molecular targets. It can bind to enzymes and receptors, modulating their activity. The sulfur and nitrogen atoms in the thiazole ring play a crucial role in its binding affinity and specificity . The compound can also participate in redox reactions, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trimethylthiazole: Another thiazole derivative with similar structural features.
2,4-Disubstituted thiazoles: These compounds exhibit a wide range of biological activities and are structurally related to thiazole, 4,5-dihydro-2,4,4-trimethyl-.
Uniqueness
Thiazole, 4,5-dihydro-2,4,4-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl substitution enhances its stability and reactivity compared to other thiazole derivatives .
Properties
IUPAC Name |
2,4,4-trimethyl-5H-1,3-thiazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NS/c1-5-7-6(2,3)4-8-5/h4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYWBMKYLKNBET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(CS1)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20194359 | |
Record name | Thiazole, 4,5-dihydro-2,4,4-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20194359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4145-94-2 | |
Record name | 4,5-Dihydro-2,4,4-trimethylthiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4145-94-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiazole, 4,5-dihydro-2,4,4-trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004145942 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiazole, 4,5-dihydro-2,4,4-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20194359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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